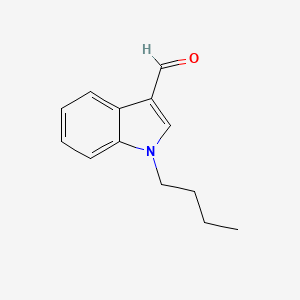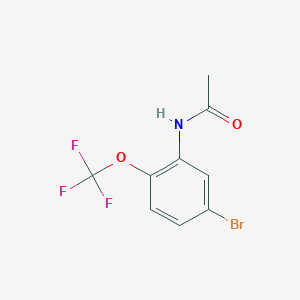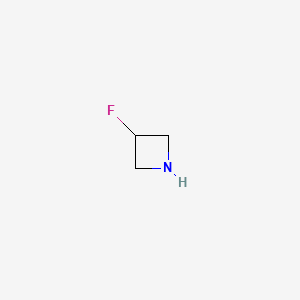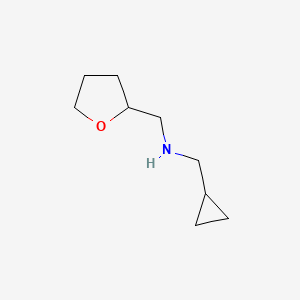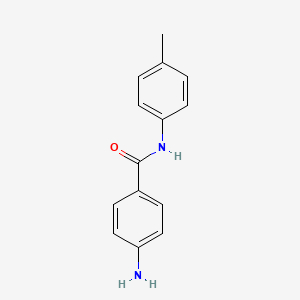
4-Bromo-2-methoxy-N-Boc-aniline
Overview
Description
4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl 4-bromo-2-methoxyphenylcarbamate, is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with a bromine atom and a methoxy group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
Target of Action
It is often used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific synthesis process .
Mode of Action
It is known to be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
It is used in the synthesis of compounds that inhibit anaplastic lymphoma kinase (alk) and rho kinase , suggesting that it may indirectly affect the pathways regulated by these kinases.
Result of Action
The compounds synthesized using it as a reagent have been shown to have potent inhibitory effects on alk and rho kinase , suggesting that it may contribute to these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methoxy-N-Boc-aniline. For instance, the compound should be handled in a controlled environment to avoid dust formation and exposure to mist, gas, or vapours . These precautions help ensure the compound’s stability and the safety of those handling it.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methoxy-N-Boc-aniline plays a significant role in various biochemical reactions. It is used as a reagent in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . The compound interacts with enzymes such as ALK and Rho kinase, inhibiting their activity and thereby affecting downstream signaling pathways. These interactions are crucial for studying the biochemical pathways involved in cancer and other diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ALK and Rho kinase by this compound can lead to altered cell proliferation, apoptosis, and migration . These effects are particularly relevant in cancer research, where the compound can be used to study the mechanisms of tumor growth and metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as ALK and Rho kinase, inhibiting their catalytic activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cell behavior. The molecular mechanism of action of this compound is essential for understanding its therapeutic potential and designing new drugs.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its use in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Studying the metabolic pathways of this compound is important for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Studying the subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxy-N-Boc-aniline can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxyaniline to introduce the bromine atom at the para position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-N-Boc-aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted anilines.
Deprotection: 4-Bromo-2-methoxyaniline.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-methoxy-N-Boc-aniline is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of biochemical probes and inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Bromo-2-methoxyaniline: Lacks the Boc protecting group.
4-Methoxy-N-Boc-aniline: Lacks the bromine substitution.
2-Bromo-4-methoxyaniline: Different substitution pattern on the aromatic ring.
Uniqueness: 4-Bromo-2-methoxy-N-Boc-aniline is unique due to the combination of the Boc protecting group, bromine, and methoxy substituents. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHJZGNFWTUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373711 | |
| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262433-01-2 | |
| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262433-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


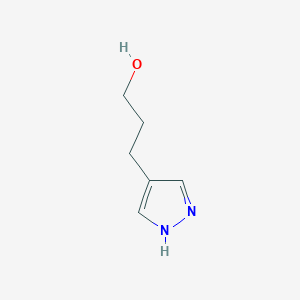
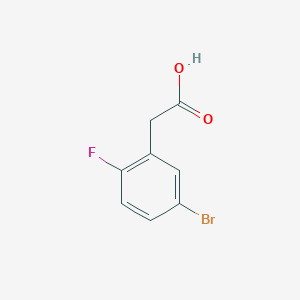
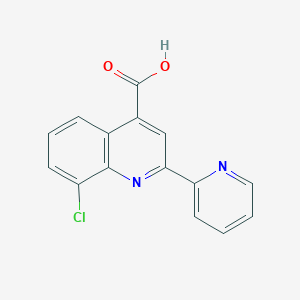
![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE](/img/structure/B1273543.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)
